(Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid
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Overview
Description
(Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid, also known as rosiglitazone, is a thiazolidinedione drug used to treat type 2 diabetes mellitus. It works by increasing the sensitivity of insulin receptors, which helps the body to use insulin more effectively.
Mechanism of Action
Rosiglitazone works by binding to peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. This binding activates PPARγ, which in turn increases the expression of genes involved in glucose metabolism and insulin sensitivity. Rosiglitazone also reduces the production of pro-inflammatory cytokines, which can contribute to insulin resistance.
Biochemical and Physiological Effects:
Rosiglitazone has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease insulin resistance in patients with type 2 diabetes. It also has beneficial effects on lipid metabolism, reducing levels of triglycerides and increasing levels of high-density lipoprotein (HDL) cholesterol. In addition, (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acide in lab experiments is its well-established mechanism of action and safety profile. It has been extensively studied in clinical trials and has a good safety record. However, one limitation is that it is a drug and therefore subject to regulatory restrictions. It is also important to note that the effects of (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acide may vary depending on the experimental conditions and the cell or tissue type being studied.
Future Directions
There are several potential future directions for research on (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acide. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. Another area of interest is its potential use in cancer therapy, as it has been shown to have anti-tumor effects in some studies. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acide on glucose metabolism and insulin sensitivity.
Synthesis Methods
The synthesis of (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acide involves the condensation of 2,4-thiazolidinedione with 4-bromomethyl-2-(2-phenoxyphenyl)acetic acid. The resulting product is then reduced to form (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acide. The synthesis of (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acide has been extensively studied and optimized for maximum yield and purity.
Scientific Research Applications
Rosiglitazone has been widely used in scientific research to investigate its effects on glucose metabolism, insulin sensitivity, and other physiological processes. It has been shown to improve insulin sensitivity and glycemic control in patients with type 2 diabetes. Rosiglitazone has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and cancer.
properties
IUPAC Name |
2-[2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c14-10(15)6-18-8-4-2-1-3-7(8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17)/b9-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNGHKCFKVZXDT-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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